molecular formula C15H19ClN2O3 B5807088 ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate

ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate

Katalognummer B5807088
Molekulargewicht: 310.77 g/mol
InChI-Schlüssel: DZGUHTNSUBQDPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate, also known as CM-156, is a chemical compound that belongs to the piperazine class of compounds. It is a white crystalline powder with a molecular weight of 365.85 g/mol. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Wirkmechanismus

The exact mechanism of action of ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate is not fully understood. However, it has been proposed that ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is known to be dysregulated in many types of cancer (Liu et al., 2017). Furthermore, ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been shown to inhibit the activation of TGF-β/Smad signaling pathway, which plays a critical role in the development of fibrosis (Wang et al., 2018).
Biochemical and Physiological Effects:
ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate induces apoptosis, inhibits cell proliferation, and reduces migration and invasion of cancer cells (Liu et al., 2017). Additionally, ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been shown to reduce inflammation and fibrosis in animal models of lung and liver diseases (Wang et al., 2018). Furthermore, ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and MCP-1 (Wang et al., 2018).

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate in lab experiments is its high purity and stability. ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has a purity of 98% and is stable under normal lab conditions. Additionally, ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been shown to have low toxicity in animal models (Liu et al., 2017). However, one of the limitations of using ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate is its low solubility in water, which may limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for the research on ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate. One of the potential applications of ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate is in the treatment of liver fibrosis. In a recent study, ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate was shown to reduce liver fibrosis in animal models (Wang et al., 2018). Therefore, further studies are needed to investigate the potential therapeutic applications of ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate in liver fibrosis. Additionally, the anti-cancer effects of ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate need to be further explored in animal models and clinical trials. Furthermore, the mechanism of action of ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate needs to be fully elucidated to understand its potential therapeutic applications. Lastly, the development of more water-soluble derivatives of ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate may enhance its potential applications in lab experiments and clinical trials.
Conclusion:
In conclusion, ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate is a promising chemical compound that has potential therapeutic applications in cancer, inflammation, and fibrosis. Its high purity and stability make it an attractive compound for lab experiments. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesemethoden

The synthesis of ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate involves the reaction of 3-chloro-4-methylbenzoyl chloride with piperazine in the presence of triethylamine and subsequent esterification with ethanol. The yield of this reaction is approximately 70% with a purity of 98% (Liu et al., 2017).

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-fibrotic effects. In vitro studies have demonstrated that ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells (Liu et al., 2017). Additionally, ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been shown to reduce inflammation and fibrosis in animal models of lung and liver diseases (Wang et al., 2018).

Eigenschaften

IUPAC Name

ethyl 4-(3-chloro-4-methylbenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-3-21-15(20)18-8-6-17(7-9-18)14(19)12-5-4-11(2)13(16)10-12/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGUHTNSUBQDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(3-chloro-4-methylphenyl)carbonyl]piperazine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.